9,10-Dihydrobenzo[a]pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dihydrobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVCBYUFDAUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170011 | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-15-8 | |
| Record name | 9,10-Dihydrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK44UY8IG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic and Microbial Biotransformation Pathways of 9,10 Dihydrobenzo a Pyrene
Formation Mechanisms of 9,10-Dihydrobenzo[a]pyrene
The generation of this compound is a multi-step process primarily initiated by the metabolic activation of its parent compound, benzo[a]pyrene (B130552). This conversion is catalyzed by a series of enzymatic reactions within biological systems.
Cytochrome P450-Mediated Metabolic Processes
The initial step in the formation of this compound involves the action of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These mixed-function oxidases catalyze the epoxidation of benzo[a]pyrene at the 9,10-position, leading to the formation of benzo[a]pyrene-9,10-oxide (B1215912). This reaction is a key activation step, transforming the relatively inert benzo[a]pyrene into a more reactive intermediate. While various CYP isozymes can metabolize benzo[a]pyrene, specific forms are more active in this particular epoxidation reaction. nih.gov
Epoxide Hydrolase Catalysis
Following its formation, the reactive benzo[a]pyrene-9,10-oxide is a substrate for epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring, resulting in the formation of trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, a dihydrodiol. nih.gov This hydration step is crucial in the metabolic pathway and leads to the production of the dihydrodiol precursor of this compound. nih.gov
Precursor Benzo[a]pyrene Oxidation and Dihydrodiol Formation
The oxidation of the parent benzo[a]pyrene molecule is a prerequisite for the formation of this compound. The enzymatic cascade involving cytochrome P450 and epoxide hydrolase results in the formation of various dihydrodiols, including the 9,10-dihydrodiol isomer. researchgate.netinchem.org In microbial systems, such as the fungus Cunninghamella elegans, benzo[a]pyrene is also oxidized to form trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene. researchgate.net Similarly, certain bacteria can transform benzo[a]pyrene into cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene. oup.comasm.org
Subsequent Metabolic Conversions of this compound
Once formed, this compound is not an end-product but undergoes further metabolic conversions, leading to either the regeneration of the parent PAH or the formation of hydroxylated derivatives.
Re-aromatization to Benzo[a]pyrene
A significant metabolic pathway for this compound is its re-aromatization back to benzo[a]pyrene. This conversion is mediated by microsomal cytochrome P-450 mixed-function oxidases. nih.gov Studies with rat liver microsomes have demonstrated that this compound is metabolized to benzo[a]pyrene with a specific activity of 1.51 nmol of benzo[a]pyrene formed per minute per milligram of microsomal protein in β-naphthoflavone-induced microsomes. nih.gov This enzymatic dehydrogenation reaction highlights a pathway by which the reduced PAH can be converted back to its fully aromatic, and potentially carcinogenic, form.
Hydroxylation to Hydroxy-9,10-Dihydrobenzo[a]pyrene Isomers
In addition to re-aromatization, this compound can undergo hydroxylation to form hydroxy-9,10-Dihydrobenzo[a]pyrene isomers. This metabolic route is also catalyzed by cytochrome P450 enzymes. nih.gov Research using induced rat liver microsomes has shown that this compound is converted to 9- and/or 10-hydroxy-9,10-Dihydrobenzo[a]pyrene. nih.gov The specific activity for this hydroxylation reaction was found to be 4.48 nmol of the hydroxylated product formed per minute per milligram of microsomal protein. nih.gov This suggests that hydroxylation is a significant metabolic pathway for this compound. It has also been proposed that these hydroxy metabolites could be intermediates in the re-aromatization process to benzo[a]pyrene. nih.gov
Formation of Diastereomeric Dihydrodiol Epoxides
The metabolic activation of this compound can lead to the formation of highly reactive diastereomeric dihydrodiol epoxides. This process is a critical step in the biotransformation cascade and has been observed in various biological systems.
In mammalian systems, the conversion of benzo[a]pyrene, a related compound, to diol epoxides is well-documented and provides a model for understanding the metabolism of its dihydro-derivative. The process involves initial epoxidation followed by enzymatic hydration to a dihydrodiol, which is then further epoxidized to a dihydrodiol epoxide. researchgate.net Specifically, the metabolism of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by rat liver microsomes results in the formation of two highly unstable diol epoxides: 7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide 1) and 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide 2). pnas.org The ratio of these two stereoisomers can vary depending on the induction state of the microsomal enzymes. pnas.org
Fungal systems, such as the filamentous fungus Cunninghamella elegans, also possess the capability to form diastereomeric dihydrodiol epoxides from derivatives of this compound. When C. elegans is cultured with (±)-trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, it produces a complex mixture of metabolites. nih.govpnas.org Among these, two have been identified as (±)7β,8α,9α,10β-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene and (±)-7β,8α,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.govpnas.org A third product exhibits spectral characteristics consistent with a diol-epoxide structure, which upon hydrolysis, primarily yields (±)-7β,8α,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.gov This indicates that the fungus oxidizes the dihydrodiol to form diastereomeric benzo[a]pyrene 9,10-diol 7,8-epoxides. nih.govpnas.org
| Biological System | Precursor | Key Metabolites | Reference |
| Rat Liver Microsomes | (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | 7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | pnas.org |
| Cunninghamella elegans | (±)-trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene | (±)7β,8α,9α,10β-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, (±)-7β,8α,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, Benzo[a]pyrene 9,10-diol 7,8-epoxides | nih.govpnas.org |
Glutathione (B108866) Conjugation Pathways
Glutathione (GSH) conjugation represents a critical detoxification pathway for the electrophilic metabolites of this compound, such as its epoxides. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).
In the hepatic cytosol of normal Sprague-Dawley rats, the enantiomers of this compound 7,8-oxide (DBPO) undergo stereoselective conjugation with GSH at the benzylic carbon (C7). nih.gov Specifically, the (7R,8S)-(+)-DBPO enantiomer is preferentially conjugated over the (7S,8R)-(-)-DBPO enantiomer. nih.gov This preferential conjugation in normal rat liver cytosol is largely attributed to GSTs containing subunit protein 4. nih.gov
Interestingly, this enantioselectivity can be inverted under certain pathological conditions. In the liver cytosol of rats with hepatic hyperplastic nodules induced by chemical carcinogens, the (7S,8R)-(-)-DBPO enantiomer is preferentially conjugated with GSH. nih.gov This shift in stereoselectivity is likely due to the induction of GST 7-7, a characteristic protein found in these nodules. nih.govacs.org
The conjugation of benzo[a]pyrene diol epoxide (BPDE) with GSH is a key factor in mitigating its mutagenic potential. oup.com Studies have shown that cells with higher GST activity towards BPDE are less susceptible to its mutagenic effects. psu.edu
| Biological System | Substrate | Key Enzyme/Protein | Outcome | Reference |
| Normal Rat Liver Cytosol | This compound 7,8-oxide (DBPO) | GSTs with subunit 4 | Preferential conjugation of (7R,8S)-(+)-DBPO | nih.gov |
| Rat Liver Cytosol with Hyperplastic Nodules | This compound 7,8-oxide (DBPO) | GST 7-7 | Preferential conjugation of (7S,8R)-(-)-DBPO | nih.gov |
Biotransformation by Diverse Biological Systems
Mammalian Microsomal Systems (e.g., Rat Liver Microsomes)
Rat liver microsomes are a primary site for the metabolism of xenobiotics, including this compound. In microsomes from rats induced with β-naphthoflavone, this compound is metabolized to benzo[a]pyrene (B[a]P) with a specific activity of 1.51 nmol of B[a]P formed per minute per milligram of microsomal protein. nih.gov Concurrently, it is also converted to 9- and/or 10-hydroxy-9,10-dihydrobenzo[a]pyrene (OH-9,10-DHB[a]P) at a specific activity of 4.48 nmol of product formed per minute per milligram of microsomal protein. nih.gov The formation of both metabolites is directly proportional to the incubation time and the concentration of microsomal protein. nih.gov Furthermore, induced rat liver microsomes can metabolize trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene to various bis-diol products. acs.org
| System | Substrate | Metabolite(s) | Specific Activity (nmol/min/mg protein) | Reference |
| β-Naphthoflavone-induced Rat Liver Microsomes | This compound | Benzo[a]pyrene | 1.51 | nih.gov |
| β-Naphthoflavone-induced Rat Liver Microsomes | This compound | 9- and/or 10-hydroxy-9,10-dihydrobenzo[a]pyrene | 4.48 | nih.gov |
Fungal Metabolic Capabilities (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans has demonstrated significant capabilities in metabolizing benzo[a]pyrene and its derivatives. This fungus oxidizes benzo[a]pyrene to a variety of products, including trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, benzo[a]pyrene 1,6-quinone, benzo[a]pyrene 3,6-quinone, 9-hydroxybenzo[a]pyrene, and 3-hydroxybenzo[a]pyrene. researchgate.netnih.govosti.gov
More specifically related to this compound derivatives, C. elegans oxidizes (±)-trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene into a complex mixture of metabolites. nih.govpnas.org This indicates that both enantiomers of the substrate are metabolized by the fungus. nih.gov The formation of diastereomeric benzo[a]pyrene 9,10-diol 7,8-epoxides from this substrate highlights the fungus's sophisticated oxidative machinery. nih.govpnas.org
| Organism | Substrate | Key Metabolites | Reference |
| Cunninghamella elegans | Benzo[a]pyrene | trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, Quinones, Phenols | researchgate.netnih.govosti.gov |
| Cunninghamella elegans | (±)-trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene | Diastereomeric benzo[a]pyrene 9,10-diol 7,8-epoxides, Tetrahydroxy-tetrahydrobenzo[a]pyrenes | nih.govpnas.org |
Bacterial Degradation Mechanisms (e.g., Beijerinckia sp.)
Bacteria play a significant role in the environmental degradation of PAHs. A mutant strain of Beijerinckia sp., designated B8/36, has been shown to oxidize benzo[a]pyrene. nih.govasm.orgoup.com When grown in the presence of succinate (B1194679) and biphenyl, this strain metabolizes benzo[a]pyrene to two main dihydrodiol products: cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene and cis-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.govasm.orgoup.com The formation of these cis-dihydrodiols is characteristic of bacterial dioxygenase activity. Another strain, Beijerinckia sp. strain B1, is also known to produce 7,8- and 9,10-BaP-dihydrodiols. nih.govresearchgate.net
| Organism | Substrate | Key Metabolites | Reference |
| Beijerinckia sp. strain B8/36 | Benzo[a]pyrene | cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, cis-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | nih.govasm.orgoup.com |
| Beijerinckia sp. strain B1 | Benzo[a]pyrene | 7,8-BaP-dihydrodiol, 9,10-BaP-dihydrodiol | nih.govresearchgate.net |
Genotoxic and Carcinogenic Relevance of 9,10 Dihydrobenzo a Pyrene Derived Metabolites
Contribution to Benzo[a]pyrene-Induced Carcinogenesis
9,10-Dihydrobenzo[a]pyrene is a metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (B130552) (B[a]P). The carcinogenicity of B[a]P is not direct but requires metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. nih.gov The metabolic conversion of this compound (9,10-DHB[a]P) to benzo[a]pyrene may play a role in the mutagenic and tumorigenic activities of this class of compounds. nih.gov
Research has shown that the 9,10-dihydrodiol of B[a]P can be further oxidized. inchem.org The primary pathway for the metabolic activation of B[a]P itself involves a series of enzymatic reactions leading to the formation of diol epoxides. nih.gov Specifically, B[a]P is converted to B[a]P-7,8-oxide, which is then hydrolyzed to B[a]P-7,8-dihydrodiol. nih.gov This dihydrodiol is a crucial proximate carcinogen that is further metabolized to the ultimate carcinogenic species, benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govresearchgate.net It is these diol epoxides, particularly the (+)-anti-BPDE isomer, that are highly reactive and implicated as the major ultimate carcinogens derived from B[a]P. acs.orgpnas.org
Formation of DNA Adducts and Associated Molecular Mechanisms
The carcinogenic effects of benzo[a]pyrene are intrinsically linked to the ability of its metabolites to form covalent bonds with DNA, creating DNA adducts. This process can lead to mutations and initiate the process of cancer development.
The "bay region" theory is central to understanding the carcinogenicity of benzo[a]pyrene. researchgate.net This theory suggests that diol epoxides in the bay region of a PAH are particularly reactive and likely to be ultimate carcinogens. researchgate.net For benzo[a]pyrene, the metabolic pathway leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.gov These BPDE isomers, especially the (+)-anti-BPDE, are considered the ultimate carcinogenic metabolites of benzo[a]pyrene. acs.orgpnas.org
The formation of BPDE occurs in a multi-step process. First, cytochrome P450 enzymes metabolize benzo[a]pyrene to form various epoxides, including benzo[a]pyrene-7,8-oxide. nih.gov Epoxide hydrolase then converts this oxide to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-dihydrodiol). nih.gov This dihydrodiol is then further oxidized by cytochrome P450 enzymes at the 9,10-double bond, which is adjacent to the bay region, to form the highly reactive BPDE. nih.govresearchgate.net Perturbational molecular orbital calculations have indicated that the electronic properties of the π-electron system are responsible for the high chemical reactivity of these bay-region diol epoxides. researchgate.net
Once formed, the highly reactive bay-region diol epoxides, such as BPDE, can covalently bind to the DNA of cellular macromolecules. researchgate.net This binding, or alkylation, primarily occurs at the N2 position of deoxyguanosine and to a lesser extent at the N6 position of deoxyadenosine. acs.orgaacrjournals.org The epoxide ring of BPDE opens, and a covalent bond is formed between the C-10 position of the hydrocarbon and the exocyclic amino group of the purine (B94841) base. aacrjournals.orgtandfonline.com
The formation of these bulky adducts distorts the normal structure of the DNA double helix. pnas.org The specific conformation of the adduct depends on the stereochemistry of the diol epoxide and the nucleotide base it binds to. For instance, BPDE-deoxyadenosine adducts tend to intercalate between base pairs, while BPDE-deoxyguanosine adducts may reside in the minor groove or intercalate with base displacement. pnas.org The persistence of these DNA adducts is a critical factor in carcinogenesis. Studies in mouse and rat skin have shown that the persistence of (+)-anti-BPDE-deoxyguanosine adducts in mouse epidermis may be related to the carcinogenic activity in that species, whereas the complete disappearance of these adducts in rat epidermis could contribute to its relative resistance. nih.gov
The formation of DNA adducts by benzo[a]pyrene metabolites can have significant consequences for the fidelity of DNA replication and repair, leading to mutations. These bulky adducts can act as blocks to the DNA replication machinery. nih.gov
Studies using synchronized Chinese hamster ovary (CHO) cells have shown that BPDE treatment reduces the rate of S phase progression, indicating a delay in DNA replication. nih.gov This blockage can occur on both the leading and lagging strands of the DNA during replication. On the leading strand, the adduct can stall the progression of the replication fork. On the lagging strand, it can inhibit the ligation of Okazaki fragments, leading to the formation of gaps. nih.gov
When the replication machinery encounters a DNA adduct, it may stall or attempt to bypass the lesion, which can lead to the insertion of an incorrect base opposite the adduct. This process, known as translesion synthesis, is a major source of mutations. For example, G→T transversion mutations are a characteristic signature of benzo[a]pyrene-induced carcinogenesis and have been observed in the TP53 tumor suppressor gene in human lung tumors. nih.gov The positions of these mutations correspond to sites of adduct formation. nih.gov
Stereochemical Influences on Carcinogenic Potency
The three-dimensional arrangement of atoms, or stereochemistry, of the diol epoxide metabolites of benzo[a]pyrene plays a crucial role in determining their carcinogenic potency. The metabolic activation of benzo[a]pyrene to its 7,8-diol-9,10-epoxide results in the formation of four possible stereoisomers. acs.org
The (+)-(7R,8S,9S,10R)-diol epoxide, commonly known as (+)-anti-BPDE, is the major and most tumorigenic isomer formed during the metabolism of benzo[a]pyrene in mammals. pnas.org The terms syn and anti describe the stereochemical relationship between the epoxide oxygen and the benzylic hydroxyl group. In anti-BPDE, these groups are on opposite faces of the molecule, while in syn-BPDE, they are on the same face.
The carcinogenic potency of these stereoisomers has been evaluated in various biological systems. For instance, studies in newborn mice have shown that (+)-trans-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene is a potent ultimate carcinogen. researchgate.net The stereochemistry of the adducts formed with DNA also influences their biological consequences. The adducts can adopt different conformations within the DNA helix, such as intercalation or minor groove binding, which can affect the efficiency of DNA repair and the likelihood of mutations. tandfonline.com For example, dG adducts have been shown to inhibit topoisomerase I cleavage at the normal site, while some dA adducts act as "stealth poisons" by allowing initial cleavage but preventing subsequent religation. tandfonline.com
Biological Models for Toxicological Assessment (e.g., In Vitro Cell Culture Systems, In Vivo Animal Studies)
A variety of biological models are employed to assess the toxicology of this compound and its metabolites. These models range from in vitro systems using cell cultures to in vivo studies in animals.
In Vitro Cell Culture Systems: Cell culture systems provide a controlled environment to study the mechanisms of action of chemical compounds at the cellular and molecular level.
Chinese Hamster Ovary (CHO) Cells: Synchronized CHO cells have been instrumental in elucidating the effects of BPDE on DNA replication, demonstrating how these adducts can block the replication fork and inhibit the ligation of Okazaki fragments. nih.gov
Chinese Hamster V79 Cells: These cells are commonly used in mutagenesis assays to evaluate the mutagenic potential of various benzo[a]pyrene derivatives, including the bay-region diol-epoxides. aacrjournals.org
Human Cell Lines: Cultured human cells, such as those derived from the colon, have been used to study the metabolism of benzo[a]pyrene and the formation of DNA adducts, providing insights into tissue-specific metabolic pathways. aacrjournals.org Human sperm has also been used to study the in vitro effects of BaP on sperm function. mdpi.com
Mouse Models: Mice are frequently used in carcinogenicity studies. Topical application of benzo[a]pyrene and its metabolites to mouse skin is a common model to assess tumor initiation and promotion. researchgate.netnih.gov Studies in newborn mice have also been crucial in identifying the ultimate carcinogenic forms of benzo[a]pyrene. researchgate.net
Rat Models: Rats are another important model for toxicological assessment. Studies using rat liver microsomes have been vital for characterizing the metabolic pathways of this compound and its conversion to benzo[a]pyrene. nih.gov Comparative studies between rats and mice have highlighted species-specific differences in the persistence of DNA adducts, which may explain differences in susceptibility to carcinogenesis. nih.gov
These biological models, both in vitro and in vivo, provide complementary information that is crucial for a comprehensive toxicological assessment of this compound and its role in benzo[a]pyrene-induced cancer.
Data Tables
Table 1: Metabolic Conversion of this compound in Rat Liver Microsomes
| Metabolite | Specific Activity (nmol formed/min/mg protein) |
|---|---|
| Benzo[a]pyrene | 1.51 nih.gov |
| 9- and/or 10-hydroxy-9,10-DHB[a]P | 4.48 nih.gov |
Data from studies with beta-naphthoflavone-induced rat liver microsomes. nih.gov
Table 2: DNA Adduct Ratios in Mouse and Rat Epidermis
| Species | Compound Applied | Adduct Ratio ((+)-anti-BPDE-dGuo / (-)-syn-BPDE-dGuo) |
|---|---|---|
| Mouse | (+/-)-trans-BPD | 5.7 nih.gov |
| Rat | (+/-)-trans-BPD | 6.1 nih.gov |
Ratios determined a short time after topical application. nih.gov
Advanced Analytical Methodologies for the Investigation of 9,10 Dihydrobenzo a Pyrene
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 9,10-Dihydrobenzo[a]pyrene, providing the necessary separation from a multitude of other compounds present in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound. Its application is favored for its ability to separate complex mixtures of PAHs and their metabolites. The effectiveness of HPLC is significantly enhanced by coupling it with various detectors that offer different levels of sensitivity and selectivity.
Commonly, HPLC methods for PAH analysis, which would include this compound, utilize reverse-phase columns, such as C18 columns. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is frequently employed to achieve optimal separation of various PAH metabolites.
Detectors used with HPLC include:
UV-Vis Detectors: These detectors measure the absorbance of UV-Vis light by the analyte. A common wavelength used for the detection of PAHs is 254 nm, which provides good sensitivity for many of these compounds. Wavelength programming can be used to enhance both sensitivity and selectivity by monitoring specific absorbance maxima for different compounds as they elute from the column.
Fluorescence Detectors (FLD): Many PAHs, including benzo[a]pyrene (B130552) and its derivatives, exhibit natural fluorescence, making fluorescence detection an extremely sensitive and selective option. This method allows for the detection of PAHs in the picogram range. Wavelength programming, where both the excitation and emission wavelengths are optimized for each compound, can significantly lower detection limits. For instance, in the analysis of benzo[a]pyrene metabolites, detection wavelengths might be set with an excitation of 263 nm and an emission of 430 nm.
Diode Array Detectors (DAD): These detectors provide spectral information across a range of wavelengths simultaneously, aiding in compound identification.
A study on the separation of benzo[a]pyrene and its metabolites, including BaP-9,10-dihydrodiol, utilized an HPLC method with a C18 reverse-phase column and a linear gradient of methanol (B129727). Another method for analyzing benzo[a]pyrene metabolites in microalgae cultures employed HPLC with fluorescence detection, using a mobile phase of methanol and water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of PAHs in environmental samples. It is recognized for its high sensitivity and selectivity, which is crucial for identifying and quantifying compounds in complex matrices like air, water, and soil. The U.S. Environmental Protection Agency (EPA) Method TO-13A, for example, recommends GC-MS for the analysis of PAHs in ambient air.
The process typically involves a sample preparation step, such as Soxhlet extraction, to isolate the PAHs from the sample matrix. This is often followed by a cleanup step using techniques like column chromatography to remove interferences. The prepared sample is then injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A PAH selective column is often used to optimize the separation of isomeric PAHs, which have the same mass and can be difficult to distinguish.
As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for definitive identification. For enhanced sensitivity, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes. This approach significantly reduces background noise and improves detection limits, which can range from picograms to nanograms.
Recent advancements in GC technology, such as the use of triple quadrupole mass spectrometry (GC-MS/MS), offer even greater selectivity and sensitivity for PAH analysis. This technique is particularly useful for complex samples where co-eluting compounds can interfere with the analysis.
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the determination of PAHs and their metabolites. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly valuable for analyzing complex biological and environmental samples where trace levels of analytes need to be detected.
In LC-MS/MS analysis, after the compounds are separated by the LC system, they are introduced into the mass spectrometer's ion source. For PAHs, which can be challenging to ionize, techniques like atmospheric pressure photoionization (APPI) may be employed. Tandem mass spectrometry involves two stages of mass analysis. In the first stage, a specific ion (the precursor ion) corresponding to the target analyte is selected. This ion is then fragmented, and in the second stage, a specific fragment ion (the product ion) is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in compound identification and quantification, as it is unlikely that other compounds will have the same precursor and product ions.
A key advantage of LC-MS/MS is its ability to minimize sample preparation and reduce analytical run times compared to other methods. This high-throughput capability is beneficial for studies involving a large number of samples.
Spectroscopic Detection Principles (e.g., Fluorescence Detection, UV-Vis Absorption)
Spectroscopic techniques are fundamental to the detection of this compound and other PAHs, offering high sensitivity and, in some cases, selectivity. These methods are often used as detectors following chromatographic separation.
Fluorescence Detection:
Fluorescence spectroscopy is a highly sensitive detection method for many PAHs due to their aromatic structure which often results in significant natural fluorescence. This technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. The high sensitivity of fluorescence detection allows for the measurement of PAHs at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram (pg) range.
The selectivity of fluorescence detection can be enhanced by carefully choosing both the excitation and emission wavelengths. Synchronous fluorescence spectroscopy, where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference, can further improve selectivity by narrowing the spectral bands and resolving overlapping spectra from different compounds in a mixture. The sensitivity of fluorescence detection can be hundreds of times greater than that of UV detection for certain PAHs.
UV-Vis Absorption:
UV-Vis absorption spectroscopy is a common detection method used in conjunction with HPLC. It is based on the principle that molecules with chromophores, such as the aromatic rings in PAHs, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound.
While generally less sensitive than fluorescence detection for PAHs, UV-Vis detection is more universal as not all PAHs fluoresce strongly. A common approach is to monitor the absorbance at a fixed wavelength, such as 254 nm, where many PAHs exhibit strong absorption. For improved selectivity and sensitivity, a diode array detector (DAD) can be used, which records the entire UV-Vis spectrum of the eluting compounds. This allows for the selection of the optimal wavelength for each component and can aid in compound identification based on its unique absorption spectrum.
| Spectroscopic Technique | Principle | Advantages | Typical Application |
| Fluorescence Detection | Measures emitted light after excitation at a specific wavelength. | High sensitivity (pg levels), high selectivity. | HPLC detector for trace analysis of fluorescent PAHs in environmental and biological samples. |
| UV-Vis Absorption | Measures the absorption of UV-Vis light by the analyte. | Universal for compounds with chromophores, robust. | HPLC detector for general PAH analysis. |
Biological Monitoring Approaches for Exposure Assessment
Biological monitoring provides a crucial method for assessing human exposure to xenobiotics by measuring the compounds or their metabolites in biological samples. For this compound, a metabolite of the potent carcinogen Benzo[a]pyrene (BaP), exposure assessment is typically conducted by measuring a suite of biomarkers that reflect the uptake and metabolic activation of the parent compound. elsevierpure.com These approaches offer an integrated measure of exposure from all routes, including inhalation, ingestion, and dermal contact.
The primary strategies for biomonitoring BaP exposure involve the analysis of metabolites in urine and blood, as well as the quantification of macromolecular adducts with DNA and proteins. These biomarkers provide evidence of the biologically effective dose, which is the amount of a chemical that has interacted with a cellular target.
Biomarkers of Exposure
Metabolites in Biological Fluids: Following exposure, BaP is metabolized into various products, including dihydrodiols, phenols, and quinones. nih.gov Several of these metabolites can serve as biomarkers. While 1-hydroxypyrene (B14473) is a commonly used biomarker for general polycyclic aromatic hydrocarbon (PAH) exposure, metabolites of BaP itself, such as 3-hydroxybenzo[a]pyrene (3-OHBaP), are considered more specific and suitable for biomonitoring BaP exposure. elsevierpure.comrsc.org The major metabolite identified in human tissues and body fluids is 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, which results from the hydrolysis of the ultimate carcinogenic metabolite, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netnih.gov This stable tetraol is excreted in urine and serves as a key biomarker for assessing carcinogenic PAH exposure. researchgate.net
DNA Adducts: The metabolic activation of BaP leads to the formation of BPDE, a highly reactive species that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov These adducts, particularly the 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE) adduct, represent procarcinogenic genetic damage and are considered a direct biomarker of a biologically effective dose. nih.govnih.govnih.gov The presence of BPDE-DNA adducts has been documented in various human tissues, including blood cells of individuals with environmental and occupational exposures. nih.govnih.gov However, detection can be variable; a review of multiple studies found that BPDE-DNA adducts were detected in 39% of 705 samples analyzed across different exposure scenarios. nih.gov
Protein Adducts: BPDE can also react with nucleophilic sites on proteins, most notably blood proteins like human serum albumin (HSA). nih.govnih.gov These protein adducts are generally more abundant and have a longer half-life in circulation compared to DNA adducts, making them valuable biomarkers for assessing exposure over a longer time frame. nih.gov Studies have shown that specific enantiomers of BPDE form stable adducts with HSA at particular amino acid residues, such as histidine-146. nih.gov The analysis of tetraols released from the hydrolysis of these protein adducts is a common analytical strategy. nih.gov In a review of 772 samples, BPDE-protein adducts were detected more frequently than DNA adducts, with a detection rate of 59%. nih.gov
Research Findings on BaP Biomarkers
Numerous studies have quantified BaP biomarkers in human populations to assess exposure from different sources. The data collected from this research highlights the utility of these biological monitoring approaches.
| Exposure Group | Detection Rate (%) |
|---|---|
| Smokers | 45% |
| Former Smokers | 33% |
| Non-Smokers | 52% |
| Occupationally Exposed | 39% |
| Environmentally Exposed | 34% |
Data in the table above is synthesized from a review analyzing 705 tissue samples. The relatively high detection rate in non-smokers suggests ubiquitous environmental exposure to BaP. nih.gov
| Population | Biomarker Level (nmol/mol creatinine) | Key Finding |
|---|---|---|
| Non-Smokers (Non-Occupationally Exposed) | 0.03 (90th Percentile) | Tobacco consumption had a significant positive effect on urinary BaP-tetraol concentrations. |
| Smokers (Non-Occupationally Exposed) | 0.05 (90th Percentile) | |
| Workers in a Prebaked Electrode Plant (Non-Smokers) | 0.05 - 0.91 | Accumulation of the biomarker was observed during the working week, indicating occupational exposure. |
The study of occupationally exposed workers also determined that the mean apparent urinary half-life of 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene was 31.5 hours. researchgate.net
Advanced analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are employed to achieve the high sensitivity and specificity required to detect the typically low concentrations of these biomarkers in human samples. nih.govnih.gov These biological monitoring strategies are indispensable tools for assessing human exposure to BaP and its metabolites, including this compound, and for understanding the associated health risks.
Q & A
Basic Research Questions
Q. What are the established synthesis and purification methods for 9,10-Dihydrobenzo[a]pyrene?
- Methodology : The compound is synthesized via multi-step organic reactions, including reduction of benzo[a]pyrene derivatives or spirocyclic intermediates. For purification, column chromatography (silica gel) and recrystallization (using solvents like toluene or dichloromethane) are standard. Reference standards are commercially available (e.g., TRC Chemicals) for quality validation .
- Key Data : CAS 17573-15-8 (neat form) and 3331-46-2 (7,8H-ketone derivative) are listed in reference catalogs, confirming synthetic accessibility .
Q. Which analytical techniques are most effective for identifying this compound and its derivatives?
- Methodology :
- UV/Vis and Vibrational Spectroscopy : Used to characterize electronic transitions and structural features (e.g., carbonyl groups in 9,10-dihydrobenzo[a]pyren-7(8H)-one) .
- High-Performance Liquid Chromatography (HPLC) : Separates metabolites, such as dihydrodiols and epoxides, with detection via fluorescence or mass spectrometry .
- Data Table :
| Technique | Application Example | Sensitivity | Reference |
|---|---|---|---|
| UV/Vis Spectroscopy | Detects π→π* transitions in aromatic systems | ~1 µg/mL detection | |
| HPLC-MS | Quantifies dihydrodiols in metabolic studies | nM to µM range |
Q. What is the role of this compound in polycyclic aromatic hydrocarbon (PAH) metabolism?
- Methodology : The compound is a metabolic intermediate formed via cytochrome P450 (CYP1A1)-mediated oxidation of benzo[a]pyrene. Enzymatic dehydrogenation by arene dihydrodiol dehydrogenase further processes it into reactive diol epoxides .
- Key Finding : Its 9,10-dihydroxy derivative is a precursor to mutagenic epoxides, implicated in DNA adduct formation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Containment : Use fume hoods and personal protective equipment (gloves, lab coats) due to mutagenicity .
- Decomposition : Avoid heating above 200°C to prevent emission of acrid smoke and irritants .
- Toxicity Data : Mutation reported in Salmonella assays (15 mg/L) and rodent skin tumorigenicity studies (1 mg/kg TDLo) .
Advanced Research Questions
Q. How does metabolic activation of this compound lead to mutagenic diol epoxides?
- Methodology :
- In Vitro Systems : Incubate with rat liver microsomes (induced by Aroclor 1254) to generate epoxides. Monitor metabolites via HPLC and confirm structures with NMR .
- Mutagenicity Assays : Use Ames test (Salmonella TA100 strain) to quantify frameshift mutations induced by 9,10-epoxide derivatives .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodology :
- Comparative Studies : Use isotopically labeled compounds (e.g., 13C4-9,10-Dihydrobenzo[a]pyrene) to trace metabolic fates across species (rat vs. human microsomes) .
- Computational Modeling : Apply density functional theory (DFT) to predict reactivity of epoxide intermediates, reconciling discrepancies between in vitro and in silico data .
Q. What experimental designs are optimal for assessing the genotoxicity of this compound derivatives?
- Methodology :
- DNA Adduct Quantification : Use 32P-postlabeling to measure adducts in cell lines (e.g., human lung epithelial cells) exposed to synthetic diol epoxides .
- Comet Assay : Evaluate DNA strand breaks in V79 cells treated with microsomal-activated metabolites .
Q. How can computational chemistry enhance understanding of this compound’s reactivity?
- Methodology :
- Semiempirical (PM3) and DFT Calculations : Model the electronic structure of diol epoxides to predict electrophilic sites binding to DNA bases .
- Molecular Dynamics : Simulate interactions between epoxides and nucleosomes to assess adduct stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
